molecular formula C20H16N2O3S2 B3018584 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 921525-80-6

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B3018584
CAS RN: 921525-80-6
M. Wt: 396.48
InChI Key: DRYCTTLHRYYLHE-UHFFFAOYSA-N
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Description

The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a benzofuran moiety, a thiazole ring, and a benzamide group. These structural motifs are commonly found in compounds with medicinal properties. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as benzamide derivatives and thiazole-containing compounds, which are known for their potential anticancer activities and other biological properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized using microwave irradiation, a method known for reducing reaction times and improving yields . The synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, a compound with a similar thiazole and benzamide structure, is performed by reacting benzoyl isothiocyanate with 2-aminobenzothiazole . These methods suggest that the synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide could potentially be carried out using similar techniques, with appropriate modifications to incorporate the methoxybenzofuran and methylthio groups.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques would also be applicable in analyzing the molecular structure of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide to ensure the correct synthesis and to identify its structural features.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo reactions typical of benzamide and thiazole derivatives. For instance, the thiosemicarbazide derivative undergoes tranamidation in the presence of PdCl2 . The benzofuran derivative is used as a derivatizing agent for the fluorometric determination of aliphatic thiols . These reactions indicate that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide may also participate in specific chemical reactions based on its functional groups, such as thiol-reactivity or coordination with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures include good oral drug-like behavior as predicted by ADMET properties . The thermal stability and fragmentation patterns of metal complexes of related thiazole-containing benzamide derivatives are studied using thermal analysis . These properties are crucial for understanding the stability and suitability of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide for potential pharmaceutical applications.

Scientific Research Applications

Benzothiazoles in Drug Design

Benzothiazoles are a prominent class of heterocyclic compounds exhibiting a wide range of biological activities, making them valuable scaffolds in drug discovery. Their applications span from anticancer, antimicrobial, and anti-inflammatory agents to their roles in neurodegenerative disease research. For instance, 2-arylbenzothiazoles have been identified as potential antitumor agents, offering a foundation for rational drug design due to their structural simplicity and synthetic accessibility. These compounds' versatility in binding to various biomolecules underscores their importance in developing therapies for cancer and other diseases (Kamal et al., 2015).

Benzofurans in Biological Research

Benzofuran derivatives are known for their diverse pharmacological properties, including their utility in plant cell biology for chromosome and nuclear staining. Their ability to serve as fluorescent DNA stains, due to specificity for AT-rich sequences in the minor groove of double-stranded B-DNA, highlights their application in biological research and diagnostics (Issar & Kakkar, 2013).

Benzamides in Therapeutics

Benzamide derivatives are crucial in medicinal chemistry, offering a range of therapeutic applications, from radioprotectors and topoisomerase inhibitors to their role in managing psychiatric disorders. The pharmacokinetic and pharmacodynamic profiles of benzamides, including their impact on neurotransmitter systems and drug metabolism, make them significant in designing CNS-active drugs. The exploration of benzamide derivatives for their anti-inflammatory and antioxidant activities, as demonstrated in various studies, further exemplifies their therapeutic potential (Raut et al., 2020).

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-15-8-5-6-12-10-16(25-18(12)15)14-11-27-20(21-14)22-19(23)13-7-3-4-9-17(13)26-2/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYCTTLHRYYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide

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